molecular formula C8H14FNO4S B13250570 Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Cat. No.: B13250570
M. Wt: 239.27 g/mol
InChI Key: ZCQHKCWGNXOTTP-UHFFFAOYSA-N
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Description

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C8H14FNO4S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonyl reagents. One common method involves the reaction of ethyl piperidine-4-carboxylate with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: A similar compound without the fluorosulfonyl group.

    Ethyl N-BOC-4-piperidinecarboxylate: Another piperidine derivative with a different functional group.

    tert-butyl 4-cyano-4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate: A compound with a similar structure but different substituents

Uniqueness

Ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other piperidine derivatives .

Properties

Molecular Formula

C8H14FNO4S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-fluorosulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C8H14FNO4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3

InChI Key

ZCQHKCWGNXOTTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)S(=O)(=O)F

Origin of Product

United States

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